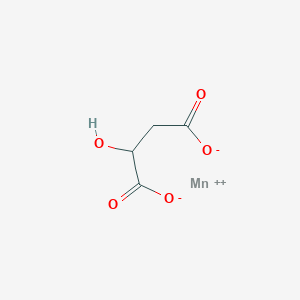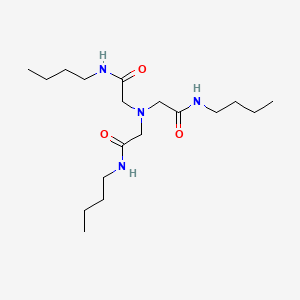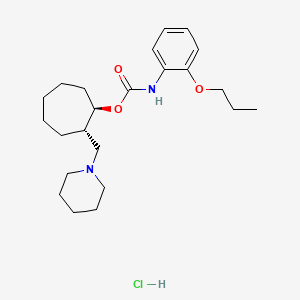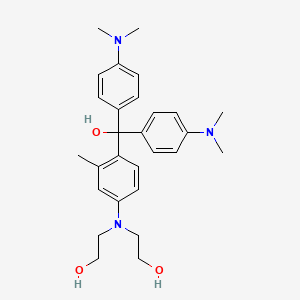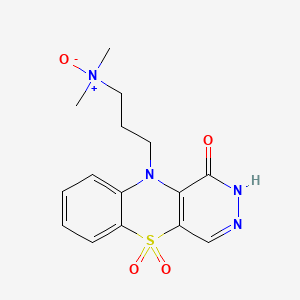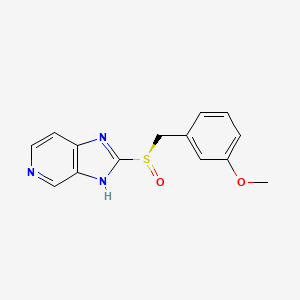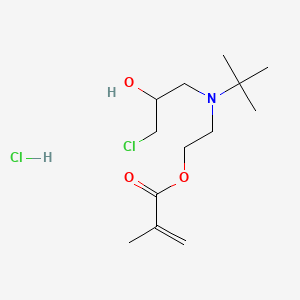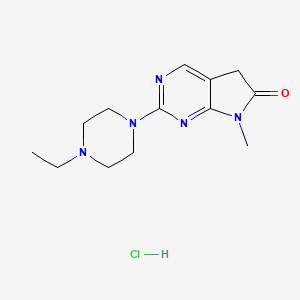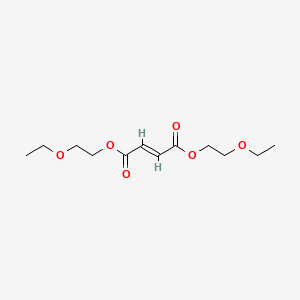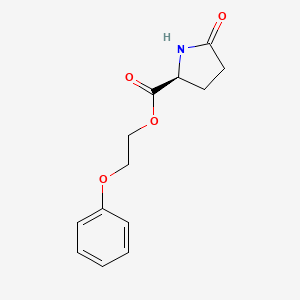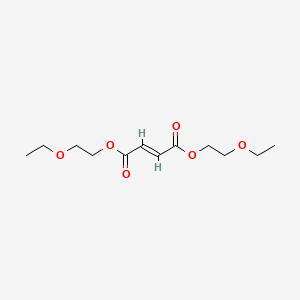
4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Piran(3,2-b)piridin-4-ona, 2-(4-etilfenil)- es un compuesto heterocíclico que presenta una estructura central de pirano-piridinona
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4H-Piran(3,2-b)piridin-4-ona, 2-(4-etilfenil)-, generalmente implica un proceso de varios pasos. Un método común es la secuencia de reacción de domino Knoevenagel-intramolecular Michael, que crea múltiples enlaces y anillos en un solo paso . Este método es ventajoso debido a su corto tiempo de reacción y la eliminación de la necesidad de purificación por cromatografía en columna.
Métodos de Producción Industrial
los principios de la química verde y la síntesis ecológica a menudo se aplican para aumentar la producción de estos compuestos heterocíclicos .
Análisis De Reacciones Químicas
Tipos de Reacciones
4H-Piran(3,2-b)piridin-4-ona, 2-(4-etilfenil)-, experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones para estas reacciones pueden variar, pero a menudo implican temperaturas controladas y solventes específicos para asegurar que se obtenga el producto deseado .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir un derivado más oxigenado, mientras que la reducción podría producir una forma más hidrogenada del compuesto .
Aplicaciones Científicas De Investigación
4H-Piran(3,2-b)piridin-4-ona, 2-(4-etilfenil)-, tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4H-Piran(3,2-b)piridin-4-ona, 2-(4-etilfenil)-, implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas pueden variar según la aplicación específica y el sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
2,3-Dihidro-4H-pirano(3,2-b)piridin-4-ona: Este compuesto comparte una estructura central similar, pero carece del grupo 4-etilfenil.
4H-Piran(3,2-b)piridin-4-ona, 7-fluoro-2,3-dihidro-: Este compuesto incluye un átomo de flúor, que puede alterar significativamente sus propiedades químicas y actividades biológicas.
Singularidad
4H-Piran(3,2-b)piridin-4-ona, 2-(4-etilfenil)-, es única debido a la presencia del grupo 4-etilfenil, que puede influir en su reactividad e interacciones con objetivos biológicos.
Propiedades
Número CAS |
148190-21-0 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-2-11-5-7-12(8-6-11)15-10-13(18)16-14(19-15)4-3-9-17-16/h3-10H,2H2,1H3 |
Clave InChI |
IEOUOJFAHSLLMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


